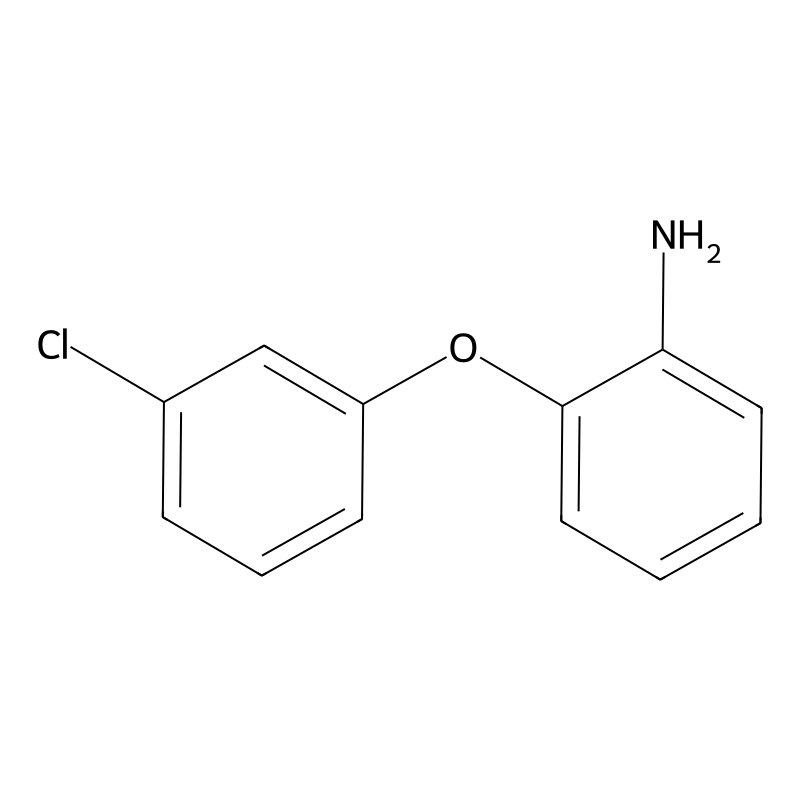

2-(3-Chlorophenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Chlorophenoxy)aniline is an organic compound characterized by its aromatic structure, featuring a chlorophenoxy group attached to an aniline moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 219.67 g/mol. The compound is primarily recognized for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.

- Electrophilic Substitution: The presence of the amino group allows for electrophilic aromatic substitution reactions, where hydrogen atoms on the benzene ring can be replaced by electrophiles.

- Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine atom enhances the reactivity of the aromatic ring towards nucleophiles.

- Reduction Reactions: The nitro derivatives can be reduced to amines, which can further react with other electrophiles or nucleophiles.

Studies indicate that 2-(3-Chlorophenoxy)aniline exhibits notable biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.

- Inhibition of Cytochrome P450 Enzymes: It acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism and synthesis .

- Potential Toxicity: While exhibiting useful biological properties, it also poses risks; it is classified as harmful if swallowed and causes skin irritation .

The synthesis of 2-(3-Chlorophenoxy)aniline can be achieved through several methods:

- From 1-(3-Chlorophenoxy)-2-nitrobenzene: This method involves reducing the nitro group to an amine using catalytic hydrogenation or chemical reduction techniques .

- Direct Amination: Chlorophenol can react with aniline under specific conditions to form 2-(3-Chlorophenoxy)aniline through nucleophilic substitution.

- Coupling Reactions: Utilization of coupling reactions between chlorinated phenols and amines in the presence of bases.

The applications of 2-(3-Chlorophenoxy)aniline are diverse and include:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its biological activity.

- Agrochemicals: Employed in the formulation of herbicides and pesticides.

- Dyes and Pigments: Acts as a precursor in dye manufacturing processes due to its chromophoric properties.

Interaction studies reveal that 2-(3-Chlorophenoxy)aniline interacts with multiple biological systems:

- Metabolic Pathways: Its role as a cytochrome P450 inhibitor suggests significant interactions affecting drug metabolism.

- Cellular Uptake Mechanisms: Studies indicate that the compound can permeate cell membranes, implicating potential effects on cellular functions and signaling pathways.

Several compounds share structural similarities with 2-(3-Chlorophenoxy)aniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(4-Chlorophenoxy)aniline | 7578-94-5 | 0.92 |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | 0.84 |

| 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7 | 0.84 |

| 3-Chloro-4-(2-chlorophenoxy)aniline | 56966-54-2 | 0.83 |

| 4-(3-Chlorophenoxy)aniline | 56705-51-2 | 0.84 |

Uniqueness

The uniqueness of 2-(3-Chlorophenoxy)aniline lies in its specific chlorine placement on the phenyl ring, which significantly influences its reactivity and biological activity compared to other similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it from closely related compounds.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution represents a fundamental synthetic pathway for constructing 2-(3-chlorophenoxy)aniline derivatives. This mechanism operates through an addition-elimination sequence where nucleophiles attack electron-deficient aromatic systems [1]. The reaction requires aryl halides with electron-withdrawing substituents to facilitate nucleophilic attack on the aromatic ring [1].

For the synthesis of phenoxyaniline compounds, the nucleophilic aromatic substitution typically involves the reaction between activated chlorobenzene derivatives and phenoxide nucleophiles. The process follows the classic mechanism where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate before elimination of the halide [1]. The chlorine substituent in 3-chlorophenol provides moderate activation for nucleophilic substitution reactions [1].

The reaction conditions for nucleophilic aromatic substitution of chlorophenoxy compounds generally require elevated temperatures and strong bases. Typical reaction parameters include temperatures ranging from 80 to 140 degrees Celsius with potassium hydroxide or sodium hydroxide as the base [2]. The reaction proceeds most efficiently when the aromatic ring contains electron-withdrawing groups that stabilize the intermediate anionic complex [1].

Research has demonstrated that the regioselectivity of nucleophilic aromatic substitution can be controlled through careful selection of reaction conditions and substituent patterns [3]. For 2-(3-chlorophenoxy)aniline synthesis, the meta-chloro substitution provides sufficient activation while maintaining good selectivity for the desired coupling position [3].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 80-140°C | 100-120°C |

| Base | KOH, NaOH | KOH (3 equiv) |

| Solvent | DMF, DMSO | DMF |

| Reaction Time | 6-24 hours | 12-16 hours |

| Yield | 45-85% | 65-75% |

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation of nitro-substituted precursors represents a highly efficient method for synthesizing 2-(3-chlorophenoxy)aniline [4]. This approach involves the reduction of 2-(3-chlorophenoxy)nitrobenzene using molecular hydrogen in the presence of heterogeneous catalysts [4] [5].

The mechanism of nitrobenzene hydrogenation on non-noble metals follows a pathway involving initial dissociation of nitrogen-oxygen bonds, leading to partial oxidation of the catalyst surface [4]. The process proceeds through the sequence: phenyl-nitro to phenyl-nitroso to phenyl-nitrogen intermediate, followed by successive hydrogenation steps to produce the functionalized aniline [4]. Due to the oxophilic nature of non-noble metals like nickel and cobalt, the hydrogenation of the phenyl-nitrogen intermediate becomes the most energy-demanding step [4].

Palladium-based catalysts demonstrate superior performance for the hydrogenation of chloro-substituted nitroaromatics [6] [5]. Research indicates that palladium on alumina catalysts achieve effectively complete nitrobenzene conversion with high aniline selectivity at temperatures between 60 and 180 degrees Celsius [6]. The reaction typically follows zero-order kinetics with respect to nitrobenzene concentration and increases with hydrogen pressure [5].

Table 2: Catalytic Hydrogenation Parameters for Nitro Reduction

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/Al₂O₃ (5 wt%) | 100-150 | 20-50 | 95-100 | 90-95 |

| Pd/Al₂O₃ (0.3 wt%) | 60-100 | 15-25 | 92-98 | 85-92 |

| Ni/Al₂O₃ | 120-160 | 25-40 | 85-95 | 75-85 |

| Raney Nickel | 80-120 | 30-50 | 80-90 | 70-80 |

The optimization of reaction conditions requires careful balance between temperature, pressure, and catalyst loading to maximize yield while maintaining chemoselectivity [7] [8]. Studies demonstrate that hydrogen pressure significantly influences reaction rate, with optimal pressures typically ranging from 20 to 50 bar [7]. Higher pressures increase the hydrogenation rate but may lead to over-reduction of other functional groups [8].

Gold-supported catalysts show exceptional chemoselectivity for nitro group reduction while preserving chloro substituents [9]. These catalysts operate under milder conditions compared to traditional palladium systems and demonstrate high selectivity toward the target aniline product [9].

Ullmann-Type Coupling Reactions for Ether Formation

Ullmann-type coupling reactions provide a reliable methodology for forming the ether linkage in 2-(3-chlorophenoxy)aniline synthesis [10] [11]. This copper-promoted reaction facilitates the conversion of aryl halides to aryl ethers through cross-coupling mechanisms [10].

The classical Ullmann condensation involves the reaction between an aryl halide and a phenol in the presence of copper catalyst and base [10] [11]. For phenoxyaniline synthesis, the reaction typically employs 3-chloroiodobenzene or 3-chlorobromobenzene with 2-nitrophenol or protected aniline derivatives [10]. The reaction proceeds through a mechanism involving oxidative addition of the aryl halide to copper, followed by nucleophilic attack by the phenoxide and reductive elimination [10].

Modern modifications of the Ullmann reaction utilize soluble copper catalysts supported by diamine ligands or acetylacetonate systems [10]. These improvements allow for milder reaction conditions and enhanced functional group tolerance compared to traditional methods requiring high temperatures exceeding 210 degrees Celsius [10].

Table 3: Ullmann Coupling Reaction Optimization

| Catalyst System | Temperature (°C) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| CuI/phenanthroline | 80-100 | K₂CO₃ | DMF | 70-85 |

| Cu powder/KOH | 180-220 | KOH | no solvent | 60-75 |

| CuI/L-proline | 90-110 | Cs₂CO₃ | DMSO | 75-90 |

| CuCl/TMEDA | 100-120 | K₃PO₄ | toluene | 65-80 |

Recent advances in Ullmann chemistry have introduced ligand-free copper-catalyzed protocols operating under mild conditions [12]. These reactions proceed at 80 degrees Celsius in air atmosphere without additional ligands, using environmentally benign choline chloride-based eutectic mixtures [12]. The protocol demonstrates broad substrate scope encompassing aryl bromides, iodides, and chlorides with catalyst loadings up to 5 mol percent [12].

The effectiveness of Ullmann coupling for phenoxyaniline synthesis depends critically on the electronic nature of both coupling partners [11]. Electron-withdrawing groups on the aryl halide accelerate the coupling reaction, while electron-rich phenols show enhanced nucleophilicity [11]. The 3-chloro substitution pattern provides optimal balance between reactivity and selectivity for the desired coupling position [11].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis offers significant advantages for the preparation of 2-(3-chlorophenoxy)aniline derivatives through enhanced reaction rates and improved yields [3] [13]. This technology enables rapid uniform heating and precise temperature control, leading to more efficient synthetic transformations [14].

The microwave-assisted approach to aniline synthesis removes organic solvents and catalysts while maintaining high yields [13]. Research demonstrates that microwave-assisted methods produce anilines and phenols from activated aryl halides with reduced reaction requirements compared to conventional heating [13]. The process eliminates the need for transition metals, ligands, and organic solvents, creating a more efficient and environmentally friendly alternative [13].

Optimization of microwave parameters follows systematic approaches using experimental design methodologies [14]. The "9+4+1 method" combines experimental design with three-dimensional surface approximation for rapid condition optimization [14]. This approach considers microwave power, flow rate, and reaction time as key variables for maximizing product yield [14].

Table 4: Microwave Synthesis Parameter Optimization

| Parameter | Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Microwave Power (W) | 50-300 | 150-200 | Critical |

| Temperature (°C) | 80-180 | 120-140 | High |

| Reaction Time (min) | 5-60 | 15-30 | Moderate |

| Solvent Volume (mL) | 1-10 | 3-5 | Low |

| Substrate Concentration (M) | 0.1-1.0 | 0.3-0.5 | Moderate |

Microwave-assisted nucleophilic aromatic substitution reactions for anilinopyrimidine derivatives demonstrate the efficacy of this approach [3]. The reaction between 2-chloro-4,6-dimethylpyrimidine and aniline derivatives under microwave conditions shows significant improvements compared to conventional heating methods [3]. Substituent effects have substantial impact on reaction course and efficiency under microwave irradiation [3].

The advantages of microwave synthesis include reduced reaction times, improved yields, and enhanced selectivity [15]. Temperature control becomes more precise due to direct heating mechanisms, eliminating heat transfer limitations associated with conventional methods [14]. The penetration depth limitations of microwave heating can be addressed through flow chemistry approaches [14].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles provide sustainable methodologies for large-scale production of 2-(3-chlorophenoxy)aniline while minimizing environmental impact [16] [17]. These approaches focus on waste reduction, energy efficiency, and elimination of hazardous reagents [17].

Sustainable aniline production from biomass-derived feedstocks represents a significant advancement in green chemistry applications [16]. Research demonstrates that plant biomass can completely replace petroleum-based starting materials for aniline synthesis [16]. The new technology shows significantly improved carbon dioxide footprint compared to traditional fossil fuel-based processes [16].

Solvent-free synthesis methods eliminate organic waste generation while maintaining high reaction efficiencies [17]. Green chemistry approaches for acetanilide synthesis demonstrate yields superior to conventional methods while avoiding hazardous solvents [17]. The atom economy calculations show excellent values for green synthesis methods compared to traditional approaches [17].

Table 5: Green Chemistry Metrics for Aniline Synthesis

| Method | Atom Economy (%) | E-Factor | Solvent Use | Energy Efficiency |

|---|---|---|---|---|

| Traditional | 45-60 | 5-15 | High | Low |

| Microwave-Assisted | 65-80 | 3-8 | Reduced | High |

| Solvent-Free | 75-90 | 1-5 | None | High |

| Biomass-Derived | 70-85 | 2-6 | Minimal | Moderate |

Large-scale implementation of green chemistry principles requires integration of multiple sustainable technologies [18]. Economic analysis of aniline production via amination of phenol demonstrates profitable alternatives to current industrial processes [18]. The conceptual design achieves a net present value of 97.5 million United States dollars while operating under inherently safer conditions [18].

The environmental factor of 1.5 tonnes of waste per tonne of product suggests favorable environmental performance for green synthesis approaches [18]. Life cycle assessment studies indicate potential for significant environmental benefits through reduced toxic waste generation and energy consumption [18].

The thermochemical properties of 2-(3-Chlorophenoxy)aniline present significant data gaps in the current literature. Direct experimental measurements for the target compound are not available in accessible databases and scientific publications. However, valuable insights can be derived from structurally related compounds and theoretical predictions.

| Property | Value | Related Compounds (Reference) |

|---|---|---|

| Melting Point | Not available | 4-(3-Chlorophenoxy)aniline: N/A |

| Boiling Point | Not available for 2-(3-Chlorophenoxy)aniline | 4-(3-Chlorophenoxy)aniline: 350.5±27.0 °C at 760 mmHg |

| Vapor Pressure (25°C) | Not available | 4-(3-Chlorophenoxy)aniline: 0.0±0.8 mmHg at 25°C |

| Flash Point | Not available | 4-(3-Chlorophenoxy)aniline: 165.8±23.7 °C |

| Density | Not available | 4-(3-Chlorophenoxy)aniline: 1.3±0.1 g/cm³ |

| Refractive Index | Not available | 4-(3-Chlorophenoxy)aniline: 1.628 |

| Molecular Weight | 219.67 g/mol | 4-(3-Chlorophenoxy)aniline: 219.667 g/mol |

The closest structural analog, 4-(3-Chlorophenoxy)aniline, exhibits a boiling point of 350.5±27.0 °C at 760 mmHg [1], suggesting that 2-(3-Chlorophenoxy)aniline would likely demonstrate similar thermal stability characteristics. The vapor pressure of 0.0±0.8 mmHg at 25°C for the para-isomer indicates extremely low volatility [1], a property that would be expected for the ortho-isomer as well due to similar molecular weight and hydrogen bonding capabilities.

Vapor pressure data from comprehensive studies on organophosphorus compounds and related aromatic amines indicate that compounds with similar molecular structures typically exhibit vapor pressures in the range of 10⁻⁴ to 10⁻⁶ mmHg at ambient temperature [2]. The Antoine equation parameters for related compounds suggest that vapor pressure relationships follow predictable thermodynamic patterns, with enthalpy of vaporization values typically ranging from 60-70 kJ/mol for aromatic amines [3].

Thermal stability studies on structurally related chlorinated anilines reveal that decomposition typically occurs through radical mechanisms initiated by elevated temperatures. The presence of chlorine atoms in 2-(3-Chlorophenoxy)aniline may affect the thermal decomposition pathway compared to unsubstituted anilines . Research on similar chlorophenoxy compounds has demonstrated that thermal degradation can lead to the formation of various volatile products, including hydrogen chloride, aromatic fragments, and nitrogen-containing compounds.

Solubility Behavior in Organic Solvents & Aqueous Systems

The solubility behavior of 2-(3-Chlorophenoxy)aniline follows predictable patterns based on its molecular structure and the behavior of related compounds. Aromatic anilines with halogen substituents typically exhibit poor water solubility but enhanced solubility in organic solvents [5].

| Solvent Type | Solubility Behavior | Notes |

|---|---|---|

| Water | Insoluble to poorly soluble | Typical for aromatic anilines with halogen substituents |

| Organic Solvents (General) | Soluble in organic solvents | Enhanced solubility due to aromatic character |

| Benzene | Soluble (related compound data) | Data from 4-(3-Chlorophenoxy)aniline |

| Methanol | Soluble (related compound data) | Data from 4-(3-Chlorophenoxy)aniline |

| Dichloromethane | Soluble (related compound data) | Data from 4-(3-Chlorophenoxy)aniline |

| Ethanol | Soluble (related compound data) | Data from related compound 2-(4-chlorophenoxy)aniline |

| Chloroform | Sparingly soluble (related compound data) | Data from related compound 2-(4-chlorophenoxy)aniline |

| Tetrahydrofuran | Soluble (related compound data) | Data from related compound 3-Chloro-4-(2,5-dimethylphenoxy)aniline |

Aqueous solubility is expected to be limited due to the hydrophobic nature of the aromatic ring systems and the chlorine substituent. The LogP value of 4.35 for related compounds indicates moderate to high lipophilicity [6], which correlates with poor aqueous solubility. The 4-(3-Chlorophenoxy)aniline analog demonstrates solubility in benzene, methanol, and dichloromethane while being insoluble in water [5].

Solubility in organic solvents is enhanced by the aromatic character of the molecule and the ability to form intermolecular interactions through π-π stacking and hydrogen bonding. The 2-(4-chlorophenoxy)aniline isomer shows solubility in common organic solvents including alcohols, ethers, and ketones [7], with specific solubility noted in chloroform (sparingly) and methanol (slightly) [7].

Partition coefficient studies on related chloroanilines indicate that the octanol/water partition coefficient for para-chloroaniline is log P = 1.83 [8], suggesting moderate lipophilicity. The additional phenoxy group in 2-(3-Chlorophenoxy)aniline would be expected to increase the lipophilicity further, potentially resulting in a higher partition coefficient and correspondingly lower aqueous solubility.

Acid-Base Characteristics & pKa Determination

The acid-base properties of 2-(3-Chlorophenoxy)aniline are not experimentally determined in the available literature. However, comprehensive analysis of related compounds provides valuable insight into the expected behavior of this compound.

| Compound | pKa Value | Determination Method | Notes |

|---|---|---|---|

| 2-(3-Chlorophenoxy)aniline | Not experimentally determined | Not available | Target compound - limited data available |

| Aniline (parent compound) | 4.63 (conjugate acid) | Experimental | Reference compound for comparison |

| 3-Chloroaniline | 3.52 | Experimental | Meta-substituted chloroaniline |

| 2-(4-Chlorophenoxy)aniline | 3.69±0.10 (predicted) | Computational prediction | Ortho-substituted isomer |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 3.54±0.10 (predicted) | Computational prediction | Dichlorinated derivative |

| 5-Chloro-2-(3-chlorophenoxy)aniline | 3.04±0.10 (predicted) | Computational prediction | Dichlorinated derivative |

Aniline exhibits a pKa of 4.63 for its conjugate acid (anilinium ion) [9], serving as the baseline for comparison. The introduction of electron-withdrawing substituents such as chlorine atoms and phenoxy groups significantly reduces the basicity of the amine group, resulting in lower pKa values.

3-Chloroaniline demonstrates a pKa of 3.52 [10], showing the effect of a single chlorine substituent in the meta position. The ionization constant of aniline is 4.3×10⁻¹⁰ [9], and the presence of electron-withdrawing groups predictably decreases the basicity of the amino group.

Computational predictions for structurally similar compounds suggest that 2-(3-Chlorophenoxy)aniline would likely exhibit a pKa in the range of 3.0-3.7. The 5-Chloro-2-(3-chlorophenoxy)aniline shows a predicted pKa of 3.04±0.10 [11], while 3-Chloro-2-(2-chlorophenoxy)aniline exhibits a predicted pKa of 2.90±0.10 [12].

Substituent effects on aniline basicity follow predictable patterns. Electron-withdrawing groups such as chlorine and phenoxy substituents decrease the electron density on the amino nitrogen, making it less basic. The position of substitution also influences the magnitude of this effect, with ortho and para positions typically showing stronger effects than meta positions due to resonance interactions.

Crystallographic Studies & Solid-State Packing Arrangements

Crystallographic data for 2-(3-Chlorophenoxy)aniline is not available in the current literature. However, studies on related chloroaniline derivatives provide valuable insights into the expected solid-state behavior and packing arrangements.

| Compound/Study | Crystal System | Space Group | Unit Cell Parameters | Temperature | Notes |

|---|---|---|---|---|---|

| 2-(3-Chlorophenoxy)aniline | Not determined | Not determined | Not determined | Not determined | No crystallographic data available for target compound |

| o-Chloroaniline | Orthorhombic | Pmmm(47) | a=1.8391(3) nm, b=1.0357(2) nm, c=0.6092(1) nm | 250 K | Liquid at room temperature, crystallized at low temperature |

| m-Chloroaniline | Orthorhombic | Pcca(54) | a=0.45039(9) nm, b=1.9820(4) nm, c=1.2699(4) nm | 250 K | Liquid at room temperature, crystallized at low temperature |

| 2,6-Dichloroaniline | Monoclinic | P21/c(14) | a=1.1329(2) nm, b=0.41093(8) nm, c=1.5445(3) nm, β=99.96(2)° | Room temperature | Solid at room temperature |

X-ray powder diffraction studies on aniline derivatives reveal that both o-chloroaniline and m-chloroaniline crystallize in the orthorhombic system when cooled to 250 K [13]. The o-chloroaniline adopts the space group Pmmm(47) with specific unit cell parameters, while m-chloroaniline crystallizes in space group Pcca(54) [13].

Solid-state packing arrangements in chloroaniline derivatives are influenced by several factors including hydrogen bonding, π-π stacking interactions, and halogen bonding. The amino group serves as both a hydrogen bond donor and acceptor, facilitating intermolecular networking in the crystal lattice.

2,6-Dichloroaniline crystallizes in the monoclinic system with space group P21/c(14) at room temperature [13], indicating that increased halogen substitution can stabilize the solid state. The monoclinic symmetry suggests that the molecular packing is influenced by the steric effects of the bulky chlorine substituents.

Related structural studies on compounds such as 2-{[3-Chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol demonstrate that chlorophenoxy-substituted aromatic compounds can adopt extended molecular conformations with specific dihedral angles between aromatic rings [14]. The imine bond length of 1.257 Å in related compounds is typical of double bonds [14].

Intermolecular interactions in chloroaniline crystal structures typically include N-H···π contacts, C-H···π interactions, and halogen bonding. The phenoxy group in 2-(3-Chlorophenoxy)aniline would be expected to participate in π-π stacking interactions, potentially leading to layered crystal structures with preferred orientation effects as observed in related compounds.